1,1-Dichloro-1-fluoroheptane

Descripción general

Descripción

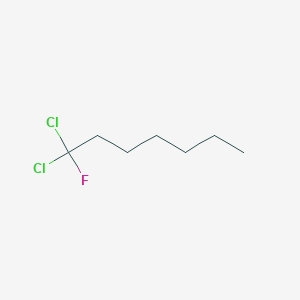

1,1-Dichloro-1-fluoroheptane is a chemical compound . It is one of the three isomers of dichlorofluoroethane . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .

Synthesis Analysis

1,1-Dichloro-1-fluoroethane can be produced by reacting hydrofluoric acid with 1,1,1-trichloroethane . The reaction can be improved by using a perfluoroalkanesulphonic acid, in particular trifluoromethanesulphonic acid, as a catalyst .Molecular Structure Analysis

The this compound molecule contains a total of 22 bond(s). There are 9 non-H bond(s) and 4 rotatable bond(s) .Chemical Reactions Analysis

1,1-Dichloro-1-fluoroethane is a haloalkane with the formula C2H3Cl2F . It is one of the three isomers of dichlorofluoroethane . It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .Physical and Chemical Properties Analysis

1,1-Dichloro-1-fluoroethane can be a non-flammable, colourless liquid under room-temperature atmospheric conditions . The compound is very volatile with a boiling point of 32°C . Its critical temperature is near 204°C . Its smell has been described as “usually ethereal” (like ether) .Aplicaciones Científicas De Investigación

Infrared Absorption and Atmospheric Monitoring

1,1-Dichloro-1-fluoroethane (a related compound) is utilized in applications such as foam blowing and precision cleaning but is being phased out due to its ozone-depleting potential. Research on its infrared absorption cross sections is crucial for monitoring its concentration in the atmosphere, aiding in environmental protection efforts (Harrison, 2019).

Organic Synthesis and Chemical Reactions

- Studies on the thermal decomposition of certain hepta(methoxycarbonyl) compounds in the presence of allyl or propargyl halides have highlighted the role of 1,1-Dichloro-1-fluoroheptane in forming pyrazolines or pyrazoles, indicating its importance in synthetic organic chemistry (Tomilov et al., 2012).

- Research into the efficient asymmetric synthesis of silanediol precursors from 1,5-dihydrosiloles showcases the potential of using fluorinated compounds like this compound in creating reactive intermediates for organosilicon chemistry (Sen et al., 2007).

Material Science and Polymer Chemistry

- New polyunsaturated organosilicon dendrimers based on 1,1-diethynyl- and 1-vinyl-1-ethynylsilacycloalkanes have been synthesized, demonstrating the utility of halogenated compounds in the development of advanced materials (Zhilitskaya et al., 2006).

- The synthesis and structural study of fluorinated telomers, including reactions with 1,1-difluoro-2-chloroethylene, point towards the significance of fluorinated compounds in producing materials with unique properties (Guiot et al., 2002).

Environmental Chemistry and Pollution Control

- Aliphatic Carbon-Fluorine bond activation studies using transition metal complexes highlight methods for the disposal or transformation of fluorocarbons, contributing to environmental sustainability efforts (Kraft et al., 2000).

Mecanismo De Acción

Target of Action

As a haloalkane, it may interact with various biological molecules .

Mode of Action

Haloalkanes generally interact with biological systems through their halogen atoms, which can participate in various chemical reactions .

Pharmacokinetics

The in vivo metabolic constants for HCFC-141b were determined using a physiologically based pharmacokinetic model .

Result of Action

It’s known that haloalkanes can cause various biological effects, depending on their specific structures and the biological systems they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1-Dichloro-1-fluoroheptane. For instance, its volatility can affect its distribution in the environment and its potential for inhalation exposure .

Safety and Hazards

1,1-Dichloro-1-fluoroethane may be incompatible with strong oxidizing and reducing agents. May be incompatible with some amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . An explosion occurred when an emptied drum of this compound was cut into by a grinder; may be more flammable than once thought .

Direcciones Futuras

1,1-Dichloro-1-fluoroethane is mainly used as a solvent and foam blowing agent under the names R-141b and HCFC-141b . It is a class 2 ozone depleting substance undergoing a global phaseout from production and use under the Montreal Protocol since the late 1990s . It is being replaced by HFCs within some applications .

Análisis Bioquímico

Biochemical Properties

1,1-Dichloro-1-fluoroheptane plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2E1 and CYP3A isoforms . These interactions lead to the formation of free radical intermediates, which can cause peroxidative membrane damage and cytotoxicity. The compound’s ability to form free radicals makes it a useful tool for studying oxidative stress and related biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to influence cell function by inducing oxidative stress, leading to the depletion of cellular glutathione and the release of lactate dehydrogenase . These effects can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cytochrome P450 enzymes can alter the expression of genes involved in detoxification and stress response pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing enzyme inhibition or activation and changes in gene expression . The compound’s ability to generate free radicals is a key aspect of its mechanism of action, as these radicals can initiate lipid peroxidation and other oxidative processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cytotoxicity, impacting cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cytotoxicity. At higher doses, it can lead to significant toxic effects, including severe oxidative damage, enzyme inhibition, and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound to form reactive intermediates, which can further interact with other biomolecules . The metabolism of the compound can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its lipophilicity, which allows it to readily cross cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with cytochrome P450 enzymes primarily occurs in the endoplasmic reticulum, where these enzymes are localized.

Propiedades

IUPAC Name |

1,1-dichloro-1-fluoroheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2F/c1-2-3-4-5-6-7(8,9)10/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXOCTRNGMJBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Benzoylpiperidino)-3-nitrophenyl]-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041030.png)

![1-[(2,4-Difluorophenyl)sulphonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041032.png)

![2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3041036.png)

![1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041037.png)

![methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041040.png)

![methyl 5-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-1-(4-fluorophenyl)pyrrole-2-carboxylate](/img/structure/B3041041.png)

![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)

![4-[(3,5-Difluorobenzyl)oxy]benzaldehyde](/img/structure/B3041046.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041047.png)

![methyl (4Z)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[[2,6-dichloro-4-(trifluoromethyl)phenyl]methylidene]-5-oxopyrazole-3-carboxylate](/img/structure/B3041048.png)

![N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide](/img/structure/B3041051.png)